1,2-Bis(4-butylphenyl)ethyne
Overview
Description
1,2-Bis(4-butylphenyl)ethyne is an organic compound with the molecular formula C22H26 It is a derivative of benzene, characterized by the presence of butyl groups and an ethynyl linkage between two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(4-butylphenyl)ethyne can be synthesized through a series of organic reactions. One common method involves the Sonogashira coupling reaction, where a bromo-substituted benzene derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(4-butylphenyl)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Ethyl-substituted benzene derivatives
Substitution: Nitro, sulfonyl, and halogenated benzene derivatives
Scientific Research Applications
1,2-Bis(4-butylphenyl)ethyne has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-butylphenyl)ethyne depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl linkage and butyl groups contribute to its binding affinity and specificity. In materials science, its unique structure influences the electronic properties and stability of the resulting materials.
Comparison with Similar Compounds
- 1-Butyl-4-[(4-ethoxyphenyl)ethynyl]benzene
- 1,2-Bis(4-butylphenyl)ethyne
- 1,1’-Ethyne-1,2-diylbis(4-butylbenzene)
Comparison: this compound stands out due to its specific substitution pattern and the presence of butyl groups, which influence its physical and chemical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and interaction with other molecules, making it unique for certain applications.
Properties
IUPAC Name |
1-butyl-4-[2-(4-butylphenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26/c1-3-5-7-19-9-13-21(14-10-19)17-18-22-15-11-20(12-16-22)8-6-4-2/h9-16H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVMZCQRPVPWNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547365 | |
Record name | 1,1'-(Ethyne-1,2-diyl)bis(4-butylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80221-11-0 | |
Record name | 1,1'-(Ethyne-1,2-diyl)bis(4-butylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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